molecular formula C16H16N2 B3055084 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole CAS No. 62987-32-0

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B3055084
CAS No.: 62987-32-0
M. Wt: 236.31 g/mol
InChI Key: AKFXBZAPALKDQG-UHFFFAOYSA-N
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Description

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzimidazole core with an isopropyl group at the 2-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with isopropyl phenyl ketone under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: o-Phenylenediamine reacts with isopropyl phenyl ketone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Cyclization: The intermediate formed undergoes cyclization to yield the benzimidazole ring.

    Purification: The product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of materials with specific properties, such as UV absorbers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-Isopropyl-1-phenyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives:

    Similar Compounds: Benzimidazole, 2-Phenyl-1H-benzo[d]imidazole, 2-Methyl-1-phenyl-1H-benzo[d]imidazole.

    Uniqueness: The presence of the isopropyl group at the 2-position and the phenyl group at the 1-position imparts unique chemical and biological properties to this compound. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-phenyl-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12(2)16-17-14-10-6-7-11-15(14)18(16)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXBZAPALKDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610342
Record name 1-Phenyl-2-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62987-32-0
Record name 1-Phenyl-2-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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